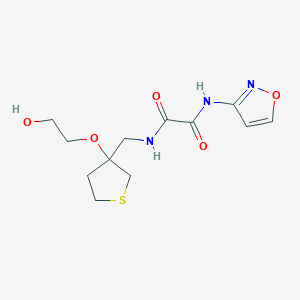

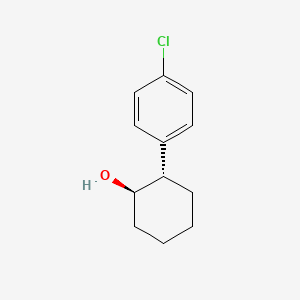

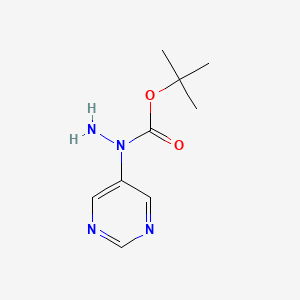

3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, also known as MNBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBC is a benzofuran derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have also been studied.

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

Several studies have demonstrated the synthesis of novel compounds for potential medicinal applications, emphasizing the versatility of benzofuran derivatives in drug design. For example, novel compounds derived from benzofuran, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds show significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic, and anti-inflammatory activities, with some exhibiting higher inhibitory activity on COX-2 selectivity compared to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antidiabetic Screening

Compounds synthesized from benzofuran derivatives have been subjected to in vitro antidiabetic screening, demonstrating the potential of these compounds in managing diabetes. The α-amylase inhibition assay indicates their potential as antidiabetic agents, highlighting the relevance of these compounds in therapeutic applications (Lalpara et al., 2021).

Corrosion Inhibition

The study of benzofuran derivatives extends to applications in corrosion inhibition, where N-Phenyl-benzamide derivatives, including those with nitro and methoxy substituents, have been evaluated for their efficacy in preventing acidic corrosion of mild steel. These studies provide insight into how substituent groups can influence the inhibition behavior, with methoxy substituents enhancing efficiency (Mishra et al., 2018).

Neuroprotective and Antioxidant Activities

The neuroprotective and antioxidant effects of benzofuran-2-carboxamide derivatives have been explored, with several compounds showing significant protection against excitotoxic neuronal cell damage. These findings suggest the potential of these compounds in treating neurological conditions associated with excitotoxicity and oxidative stress (Cho et al., 2015).

Synthetic Methodologies and Chemical Properties

Beyond medicinal applications, research on benzofuran derivatives encompasses synthetic methodologies and investigations into their chemical properties. Studies have explored the synthesis of highly functionalized benzofuran-2-carboxamides, showcasing the diversity-oriented synthesis techniques applicable to these compounds. Such research contributes to the broader field of organic synthesis, providing valuable methodologies for constructing complex molecules (Han et al., 2014).

Propriétés

IUPAC Name |

3-[(2-methoxyacetyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O6/c1-26-10-15(22)20-16-13-4-2-3-5-14(13)27-17(16)18(23)19-11-6-8-12(9-7-11)21(24)25/h2-9H,10H2,1H3,(H,19,23)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNKUKSQUUSGKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2413501.png)

![methyl 1-benzyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2413506.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2413509.png)

![N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2413510.png)

![2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid](/img/structure/B2413520.png)

![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-pyridin-4-ylsulfanylethanone](/img/structure/B2413521.png)